p-MPPI

Description

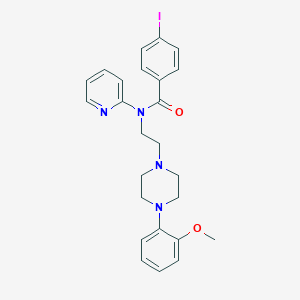

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-iodo-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27IN4O2/c1-32-23-7-3-2-6-22(23)29-17-14-28(15-18-29)16-19-30(24-8-4-5-13-27-24)25(31)20-9-11-21(26)12-10-20/h2-13H,14-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMLNZRDVQLQBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4=CC=C(C=C4)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27IN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70165857 | |

| Record name | 4-(2'-Methoxyphenyl)-1-(2'-(N-(2''-pyridinyl)-4-iodobenzamido)ethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155204-23-2 | |

| Record name | 4-Iodo-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155204-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2'-Methoxyphenyl)-1-(2'-(N-(2''-pyridinyl)-4-iodobenzamido)ethyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155204232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2'-Methoxyphenyl)-1-(2'-(N-(2''-pyridinyl)-4-iodobenzamido)ethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological Characterization of P Mppi

Receptor Affinity and Selectivity Profile

The interaction of p-MPPI with neurotransmitter receptors is characterized by a high affinity for the 5-HT1A receptor subtype and notable selectivity against other receptor systems. This specificity is crucial for its utility as a research tool, allowing for the targeted investigation of 5-HT1A receptor function.

High Affinity for 5-HT1A Receptors

Radioligand binding studies have demonstrated that this compound exhibits a high affinity for 5-HT1A receptors. Specifically, studies using [125I]this compound in rat hippocampal membrane homogenates revealed a dissociation constant (Kd) of 0.36 nM. nih.gov This low Kd value indicates a strong binding affinity of this compound for the 5-HT1A receptor. The maximum binding capacity (Bmax) in this tissue was determined to be 264 fmol/mg of protein. nih.gov The high affinity of this compound underscores its potency in interacting with its primary molecular target.

Table 1: Binding Affinity of this compound for 5-HT1A Receptors

| Parameter | Value | Tissue Source |

|---|---|---|

| Dissociation Constant (Kd) | 0.36 nM | Rat Hippocampal Membranes |

| Maximum Binding Capacity (Bmax) | 264 fmol/mg protein | Rat Hippocampal Membranes |

Specificity Against Other Serotonin (B10506) Receptor Subtypes and Neurotransmitter Systems

A key feature of this compound is its high selectivity for the 5-HT1A receptor. Research has shown that it possesses a selective pharmacological profile, distinguishing it from other ligands that may interact with multiple serotonin receptor subtypes or other neurotransmitter systems. nih.gov This selectivity is critical for attributing its observed physiological and behavioral effects directly to the blockade of 5-HT1A receptors. While detailed competitive binding data against a wide array of receptors is not extensively reported in the provided context, its characterization as a "selective" 5-HT1A receptor antagonist in multiple studies implies a significantly lower affinity for other common receptor types. nih.gov

Mechanism of Action as a 5-HT1A Receptor Antagonist

This compound functions as a competitive antagonist at 5-HT1A receptors, meaning it binds to the receptor but does not elicit a biological response. Instead, it blocks the receptor, preventing the endogenous neurotransmitter serotonin, as well as synthetic agonists, from binding and activating it. patsnap.com This antagonistic action has been demonstrated at both presynaptic and postsynaptic 5-HT1A receptors.

Antagonistic Activity at Postsynaptic 5-HT1A Receptors

Studies have confirmed the ability of this compound to block the effects of 5-HT1A receptor agonists on responses mediated by postsynaptic receptors. For instance, pretreatment with this compound has been shown to reduce or completely block the physiological and behavioral effects induced by the 5-HT1A receptor agonist 8-OH-DPAT. nih.gov These effects include the reduction of body temperature and the manifestation of the 5-HT behavioral syndrome, both of which are mediated by postsynaptic 5-HT1A receptors. nih.gov Furthermore, in functional assays, this compound at a concentration of 100 nM was able to completely antagonize the inhibition of forskolin-stimulated adenylyl cyclase activity produced by 100 nM of 8-OH-DPAT, a process mediated by postsynaptic 5-HT1A receptors. nih.gov

Antagonistic Activity at Presynaptic 5-HT1A Receptors

Absence of Intrinsic Agonist Activity

A crucial aspect of a true antagonist is the lack of intrinsic agonist activity, meaning the compound itself does not activate the receptor to produce a biological response. nih.gov Multiple lines of evidence confirm that this compound behaves as a true antagonist in this regard. nih.gov When administered alone, this compound does not alter body temperature or produce symptoms of the 5-HT behavioral syndrome, in contrast to 5-HT1A agonists. nih.gov Furthermore, in in-vitro studies using forskolin-stimulated adenylyl cyclase assays in rat hippocampus, this compound (at concentrations up to 10 µM) showed no agonist activity. nih.gov These findings collectively indicate that this compound is an effective 5-HT1A receptor antagonist in vivo with no intrinsic activity of its own. nih.gov

Table 2: Summary of this compound's Antagonistic Actions

| Receptor Location | Agonist Challenged | Effect of this compound Pretreatment | Evidence of Antagonism |

|---|---|---|---|

| Postsynaptic | 8-OH-DPAT | Blocked reduction in body temperature and 5-HT behavioral syndrome. nih.gov | Prevention of agonist-induced physiological and behavioral changes. |

| Postsynaptic | 8-OH-DPAT | Completely antagonized inhibition of forskolin-stimulated adenylyl cyclase. nih.gov | Reversal of agonist-induced second messenger system modulation. |

| Presynaptic | 8-OH-DPAT | Blocked the reduction of extracellular serotonin in the striatum. nih.gov | Prevention of agonist-induced decrease in neurotransmitter release. |

In Vitro Methodologies in P Mppi Research

Cell-Based Assays

Cell-based assays provide a dynamic environment to study the functional consequences of p-MPPI binding to 5-HT1A receptors, including its impact on downstream signaling cascades.

Studies on Adenylyl Cyclase Activity Modulation

The 5-HT1A receptor is known to couple negatively to adenylyl cyclase through Gi proteins. ccmb.res.inpsu.edu Adenylyl cyclase is an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger involved in various cellular processes. proteopedia.orgreactome.orgmdpi.com Studies investigating the modulation of adenylyl cyclase activity are therefore essential for characterizing the antagonistic properties of this compound.

Research using rat hippocampus has shown that this compound, at concentrations up to 10 µM, does not exhibit agonist activity in a forskolin-stimulated adenylyl cyclase assay. nih.gov Forskolin is commonly used to directly activate adenylyl cyclase, bypassing receptor-mediated stimulation. nih.gov Importantly, this compound at a concentration of 100 nM was found to completely antagonize the inhibition of forskolin-stimulated adenylyl cyclase activity induced by the 5-HT1A receptor agonist (+/-)-8-OH-DPAT. nih.gov This finding supports this compound's role as a 5-HT1A receptor antagonist, blocking the inhibitory effect of agonist binding on cAMP production.

Investigation of Intracellular Signaling Cascades (e.g., Ca2+ Release)

Beyond adenylyl cyclase, 5-HT1A receptor activation can influence other intracellular signaling pathways, including those involving calcium ions (Ca2+). Intracellular calcium is a ubiquitous second messenger involved in a wide range of cellular functions. mdpi.comreumatologiaclinica.orgd-nb.infopancreapedia.org

Studies using the SH-SY5Y neuroblastoma cell line have investigated the effect of this compound on intracellular Ca2+ release. shu.ac.uk The 5-HT1A receptor, through its coupling to Gi proteins, can lead to a decrease in cAMP levels, which in turn can influence intracellular Ca2+ dynamics. shu.ac.uk Research has demonstrated that the 5-HT1A agonist 8-OH-DPAT can inhibit forskolin-stimulated Ca2+ release in SH-SY5Y cells. shu.ac.uk Crucially, this compound has been shown to reverse this effect. shu.ac.uk At higher concentrations, this compound significantly increased forskolin-stimulated intracellular Ca2+ levels in cells treated with both this compound and 8-OH-DPAT, effectively reversing the agonistic effect of 8-OH-DPAT on calcium signaling. shu.ac.uk

Utility of Neuroblastoma Cell Lines (e.g., SH-SY5Y) as Model Systems

Neuroblastoma cell lines, such as SH-SY5Y, are widely used as in vitro models in neuroscience and pharmacological research, particularly for studying neurotransmitter receptors and related signaling pathways. shu.ac.uknih.govfrontiersin.orgmdpi.com SH-SY5Y cells, when differentiated, exhibit characteristics similar to human dopaminergic neurons, making them a relevant model for studying receptors like the 5-HT1A receptor. shu.ac.uknih.govfrontiersin.orgmdpi.com

Membrane Homogenate Binding Studies

Membrane homogenate binding studies are a crucial in vitro technique for directly assessing the binding affinity and selectivity of a compound for its target receptor. This method involves using prepared cell membranes or tissue homogenates containing the receptor of interest.

Determination of Dissociation Constant (Kd) and Maximum Binding Capacity (Bmax)

Radioligand binding assays are commonly employed in membrane homogenate studies to quantify receptor binding parameters. These studies typically involve incubating membrane preparations with a radiolabeled ligand, in this case, often a labeled form of this compound or another known ligand for the 5-HT1A receptor, along with varying concentrations of unlabeled compound. uam.esumich.edu By analyzing the binding of the radioligand, researchers can determine key parameters such as the equilibrium dissociation constant (Kd) and the maximum binding capacity (Bmax). uam.esumich.edugraphpad.comturkupetcentre.net

The Kd represents the concentration of the ligand at which half of the receptors are occupied at equilibrium and is an indicator of the affinity of the ligand for the receptor; a lower Kd indicates higher affinity. uam.esumich.edugraphpad.comturkupetcentre.net Bmax represents the total number of binding sites (receptors) in the membrane preparation. uam.esumich.edugraphpad.comturkupetcentre.net

Studies using [125I]this compound and rat hippocampal membrane homogenates have demonstrated that this compound exhibits high affinity and selectivity for 5-HT1A receptors. nih.gov The Kd value determined in these studies was 0.36 nM, and the Bmax was 264 fmol/mg of protein. nih.gov These values indicate a strong binding interaction between this compound and the 5-HT1A receptor in this tissue preparation.

Here is a table summarizing the binding data:

| Parameter | Value | Unit | Tissue Source | Radioligand |

| Kd | 0.36 | nM | Rat hippocampal membrane | [125I]this compound |

| Bmax | 264 | fmol/mg protein | Rat hippocampal membrane | [125I]this compound |

Assessment of Binding Sensitivity to Guanine (B1146940) Nucleotides

G-protein coupled receptors (GPCRs), such as the 5-HT1A receptor, interact with intracellular G proteins upon agonist binding. This interaction is modulated by guanine nucleotides, particularly GTP. ccmb.res.innih.gov Agonist binding typically favors a high-affinity receptor state coupled to a G protein, while the presence of GTP promotes the dissociation of the G protein and shifts the receptor to a lower-affinity state. psu.edutandfonline.com Antagonist binding, however, is often less sensitive to guanine nucleotides as antagonists can bind to both G protein-coupled and uncoupled receptor states. ccmb.res.inccmb.res.inpsu.edu

Studies have investigated the sensitivity of this compound binding to guanine nucleotides like GTP and its non-hydrolyzable analog, Gpp(NH)p. Research using rat hippocampal membrane homogenates found that the binding of [125I]this compound was not sensitive to the presence of GTP (300 µM) or Gpp(NH)p (100 µM). nih.gov This insensitivity to guanine nucleotides is consistent with this compound acting as a 5-HT1A receptor antagonist, binding to the receptor irrespective of its coupling status with G proteins. ccmb.res.inccmb.res.inpsu.edu

Influence of Allosteric Modulators on Receptor Binding (e.g., Alcohols)

Allosteric modulators are substances that bind to a receptor at a site distinct from the orthosteric binding site (where the primary ligand binds) and alter the receptor's response to the orthosteric ligand. Alcohols have been shown to act as allosteric modulators at various receptors, including G protein-coupled receptors (GPCRs) like the 5-HT1A receptor. nih.govuni.lu

Studies investigating the in vitro effects of alcohols on 5-HT1A receptor binding have utilized the closely related 5-HT1A receptor antagonist, p-MPPF, which, like this compound, binds specifically to the 5-HT1A receptor with high affinity. nih.govuni.lu Research using bovine hippocampal membranes has demonstrated that alcohols inhibit the specific binding of [³H]p-MPPF to 5-HT1A receptors in a concentration-dependent manner. nih.govuni.lu

The degree of inhibition of antagonist binding by alcohols is influenced by the alcohol's chain length. Longer chain alcohols tend to produce a more pronounced inhibition of p-MPPF binding compared to shorter chain alcohols like ethanol. nih.govuni.lu This suggests that the lipophilicity or other structural properties related to chain length may play a role in their allosteric effects on the receptor.

Furthermore, the influence of alcohols on 5-HT1A receptor binding can be modulated by guanine nucleotides, such as guanosine-5′-O-(3-thiotriphosphate) (GTP-γ-S). nih.gov GTP-γ-S is a non-hydrolyzable analogue of GTP, which is involved in the activation of G proteins coupled to the receptor. While agonist binding is typically sensitive to modulation by guanine nucleotides, antagonist binding to the 5-HT1A receptor is generally less sensitive. nih.gov Studies have shown that for longer chain alcohols, the presence or absence of GTP-γ-S does not significantly alter the observed inhibition of antagonist binding. nih.gov This contrasts with the effects observed on agonist binding, where GTP-γ-S can have a more significant impact on alcohol modulation. nih.gov

The table below summarizes the qualitative findings regarding the influence of different alcohols on p-MPPF binding to bovine hippocampal 5-HT1A receptors in vitro:

| Alcohol | Concentration Dependence | Effect on p-MPPF Binding Inhibition | Influence of GTP-γ-S on Antagonist Binding Inhibition |

| Ethanol | Concentration-dependent | Less pronounced inhibition | Different effect compared to longer alcohols |

| Longer Chain Alcohols (e.g., Hexanol) | Concentration-dependent | More pronounced inhibition | Not significantly altered |

These findings indicate that alcohols can allosterically modulate the binding of 5-HT1A receptor antagonists like p-MPPF in vitro, with the extent of modulation being dependent on both the alcohol concentration and its structural properties.

In Vivo Preclinical Research with P Mppi

Animal Model Studies (e.g., Rodents, Non-Human Primates)

Animal models, including rodents (mice and rats) and non-human primates, have been utilized to investigate the in vivo characteristics of p-MPPI. These studies provide insights into its distribution within the body, its impact on behavior, and its influence on neurochemical processes.

Assessment of Central Nervous System Penetration and Regional Distribution

Studies in both rodents and non-human primates have demonstrated that this compound is capable of crossing the blood-brain barrier, a critical factor for compounds targeting the central nervous system. nih.govcapes.gov.br Following administration, this compound distributes to various brain regions. Research using single photon emission computed tomography (SPECT) in non-human primates indicated that [123I]this compound quickly penetrated the blood-brain barrier and localized in brain areas known to have high densities of 5-HT1A receptors, including the hippocampus, frontal cortex, cingulate gyrus, and entorhinal cortex. nih.gov In rats, a novel iodinated derivative, [123I]this compound, also efficiently penetrated the blood-brain barrier, with the highest retention observed in the hippocampal region, followed by the hypothalamus, cortex, striatum, and cerebellum. capes.gov.br The rate of radioactivity washout was slowest from the hippocampus in rats. capes.gov.br The specific binding of the radioligand in the hippocampus, a region rich in 5-HT1A receptor density, was shown to be blockable by known 5-HT1A ligands. nih.govcapes.gov.br

Functional Antagonism in Behavioral Models

Behavioral studies in animal models have explored this compound's functional antagonism of 5-HT1A receptors and its potential anxiolytic-like effects.

Modulation of Agonist-Induced Behavioral Responses

This compound has been shown to antagonize behavioral effects induced by 5-HT1A receptor agonists. In rats, pretreatment with this compound reduced the effects of the selective 5-HT1A receptor agonist 8-OH-DPAT on sleep-waking states, specifically reducing the agonist's effect on waking and REM sleep. targetmol.comnih.gov Furthermore, this compound reduced 8-OH-DPAT-induced locomotion and partially or completely antagonized behaviors associated with the 5-HT syndrome, such as hindlimb abduction and flat body posture. targetmol.comnih.gov In complex behavioral tasks in rats, this compound administered alone had minimal effect but antagonized the disruptive effects of 8-OH-DPAT, shifting the dose-effect curves for response rate and percentage of errors. psu.edu this compound has also been reported to attenuate hypothermia induced by the 5-HT1A agonist gepirone (B1671445) and forepaw treading induced by 8-OH-DPAT and 5-methoxy-N,N,-dimethyltryptamine in reserpine-pretreated rats. researchgate.net

Exploration of Anxiolytic-Like Effects

Neurochemical Effects on Serotonin (B10506) Release and Metabolism

Research suggests that this compound can influence serotonergic neurotransmission. Studies in wild-type mice showed that pretreatment with this compound mimicked the phenotypic effects observed in mice lacking 5-HT1A receptors, which exhibit enhanced anxiety-related behaviors and a tonic disinhibition of central serotonin neurotransmission. nih.gov This finding implies that this compound's antagonism of 5-HT1A receptors, potentially including somatodendritic autoreceptors, can lead to increased serotonin release.

Ex Vivo Autoradiographic Studies

Ex vivo autoradiography has been widely used in preclinical studies of this compound to assess its binding to 5-HT1A receptors and to determine receptor distribution in brain tissue. This technique involves administering a radiolabeled form of this compound ([123I]this compound or p-[125I]MPPI) to animals, followed by the preparation of brain slices and visualization of the radioligand binding using autoradiography. nih.govcapes.gov.brpnas.orgbiologists.com These studies have confirmed that this compound specifically binds to 5-HT1A receptor sites in various brain regions of monkeys, rats, and mice. nih.govcapes.gov.brpnas.orgbiologists.com Ex vivo autoradiography also serves as a method to quantify receptor occupancy by a non-radiolabeled compound administered in vivo, by measuring the reduction in binding of the radiolabeled ligand in the presence of the test compound. psychogenics.com This allows for the assessment of target engagement in specific brain areas.

Validation of Regional Receptor Binding Specificity

Validation of the regional receptor binding specificity of this compound has been a key aspect of its preclinical evaluation. Studies in rat brains have shown that [123I]this compound, a radiolabeled form of the compound, penetrates the blood-brain barrier and localizes in brain regions known to have a high density of 5-HT1A receptors, such as the hippocampus. nih.gov The washout rate of radioactivity was observed to be slowest in the hippocampus, followed by the hypothalamus, cortex, striatum, and cerebellum. nih.gov The maximum ratio of radioactivity in the hippocampus compared to the cerebellum was found to be 3.3 at 30 minutes post-injection in rats. nih.gov

To confirm the specificity of this binding to 5-HT1A receptors, pharmacological blocking studies have been conducted. Pretreatment with known 5-HT1A receptor agonists or antagonists, such as (+/-) 8-OH-DPAT or WAY 100635, significantly blocked the specific binding of the radioligand in the hippocampal region. nih.gov Conversely, the regional distribution of [123I]this compound was not affected by pretreatment with agents that primarily target other receptor systems, such as ketanserin (B1673593) (a 5-HT2A antagonist) or haloperidol (B65202) (a dopamine (B1211576) antagonist). nih.gov Ex vivo autoradiographic studies have further supported that the specific binding of [125I]this compound is associated with 5-HT1A receptor sites. nih.gov

Studies in nonhuman primates using [123I]this compound and SPECT imaging also demonstrated rapid penetration of the blood-brain barrier and localization in 5-HT1A receptor-rich areas like the hippocampus, frontal cortex, cingulate gyrus, and entorhinal cortex. nih.gov The maximum ratio of hippocampus to cerebellum was approximately 3:1 at 50 minutes post-injection in these primates. nih.gov Specific binding in the hippocampus was blocked by a chasing dose of (+/-) 8-OH-DPAT or non-radioactive this compound, but not by ketanserin. nih.gov These findings in nonhuman primates further validate the regional binding specificity of this compound to 5-HT1A receptors.

Here is a summary of regional binding data from a rat study:

| Brain Region | Maximum Ratio (vs. Cerebellum) | Time Post-Injection |

| Hippocampus | 3.3 | 30 minutes |

| Hypothalamus | Slower washout than cortex | - |

| Cortex | Faster washout than hypothalamus | - |

| Striatum | Faster washout than cortex | - |

| Cerebellum | Fastest washout | - |

Data based on the rate of radioactivity washout and maximum ratio observed in rat brain following [123I]this compound injection. nih.gov

Correlation with In Vivo Imaging Data

The regional binding specificity of this compound has been correlated with in vivo imaging data obtained through techniques like SPECT. The distribution of radioactivity observed in SPECT images after administration of radiolabeled this compound aligns with the known distribution of 5-HT1A receptors in the brain, as determined by ex vivo autoradiography and other methods. nih.govnih.gov

In rat studies, the in vivo regional distribution of [123I]this compound, as evaluated by its washout rate from different brain regions, correlated with the expected density of 5-HT1A receptors. nih.gov The highest retention of radioactivity was seen in the hippocampus, a region rich in these receptors, which is consistent with specific binding. nih.gov Ex vivo autoradiograms further confirmed that the areas showing high radioactivity in in vivo imaging corresponded to regions with high 5-HT1A receptor density. nih.gov

Similarly, in nonhuman primates, SPECT imaging with [123I]this compound showed uptake and localization in brain regions known to have high 5-HT1A receptor density, such as the hippocampus and cortical areas. nih.gov This in vivo imaging data correlated well with ex vivo and in vitro autoradiographic studies in monkey brain, which confirmed the association of specific binding with 5-HT1A receptor sites. nih.gov

While this compound has shown promise in correlating regional binding with imaging data in preclinical models, the discrepancy observed in initial human imaging studies highlights the importance of considering species differences in pharmacokinetics and metabolism when translating findings from preclinical in vivo imaging to clinical applications. nih.gov

Neuroimaging Applications of Radiolabeled P Mppi

Development of [123I]p-MPPI as a SPECT Radioligand

The development of [123I]this compound aimed to create a radiotracer capable of binding to 5-HT1A receptors, which are implicated in various neurological and psychiatric disorders. nih.govnih.govfrontiersin.org SPECT imaging utilizes gamma-emitting radioisotopes like Iodine-123, which has a half-life of 13 hours, making it suitable for following pharmacokinetics. nih.gov

Initial Evaluation in Preclinical Species (Rats, Non-Human Primates)

Initial evaluations of [123I]this compound were conducted in preclinical species, including rats and non-human primates, to assess its potential as a 5-HT1A receptor imaging agent. nih.govnih.govnih.govfrontiersin.org These studies aimed to understand the radioligand's behavior in a living system, including its ability to cross the blood-brain barrier and bind to target receptors. nih.gov

Characteristics of Brain Uptake and Regional Localization in Animal Models

In animal models, particularly rats and non-human primates, [123I]this compound demonstrated rapid brain uptake and localization in brain regions known to have a high density of 5-HT1A receptors, such as the hippocampus, frontal cortex, cingulate gyrus, and entorhinal cortex. nih.govnih.gov In non-human primates, the maximum ratio of hippocampus to cerebellum was observed to be 3 to 1 at 50 minutes post-injection. nih.gov Specific binding of [123I]this compound in the hippocampus was shown to be blocked by known 5-HT1A receptor ligands like 8-OH-DPAT and non-radioactive this compound, indicating specific binding to the target receptors. nih.govnih.gov Conversely, the regional distribution was not affected by non-5-HT1A agents like ketanserin (B1673593). nih.gov Ex vivo and in vitro autoradiographic studies in monkey brains further supported the association of specific binding with 5-HT1A receptor sites. nih.gov

However, some preclinical studies in rats suggested that the pharmacokinetics of [123I]this compound might not make it an ideal tracer for preclinical SPECT neuroimaging, with low nondisplaceable binding potentials observed in both wild-type and Mdr1a knockout rats. researchgate.netresearchgate.net

Here is a table summarizing some preclinical binding potential data for [123I]this compound in rats:

| Animal Model | Nondisplaceable Binding Potential (BPND) (mean ± SD) | Source |

| Wild-Type Rats | 0.49 ± 0.25 | researchgate.net, researchgate.net |

| Mdr1a Knockout Rats | 0.89 ± 0.52 | researchgate.net, researchgate.net |

Challenges and Limitations in Human Neuroimaging

Despite promising results in preclinical animal models, the translation of [123I]this compound for human neuroimaging has faced significant challenges and limitations. nih.govnih.govnih.govfrontiersin.org

Discrepancies in Human Brain Localization and Specificity

Role of Metabolic Pathways in Radioligand Biodistribution

One potential reason for the observed discrepancies in human studies compared to animal models is a significant difference in metabolic pathways. nih.gov The metabolism of the radioligand can affect its biodistribution and its ability to reach and bind to the target receptors in the brain. Differences in how humans metabolize this compound compared to rats and monkeys could lead to different brain uptake and binding characteristics. nih.gov

Impact of Efflux Transporters (e.g., P-glycoprotein) on Brain Penetration

Efflux transporters, such as P-glycoprotein (P-gp), located at the blood-brain barrier (BBB), play a crucial role in regulating the passage of various compounds into the brain. nih.govnih.gov These transporters can actively pump substrates out of the brain, thereby limiting their brain penetration. nih.govnih.gov It is suggested that 5-HT1A imaging via SPECT radioligands, including [123I]this compound, may be restricted due to possible brain excretion by efflux transporters like P-gp. nih.govfrontiersin.orgnih.gov Studies have shown that some radiotracers are substrates for P-gp, and their brain uptake can be significantly increased when P-gp activity is inhibited. acs.org The potential for [123I]this compound to be a substrate for P-gp in humans could contribute to the low and non-specific brain uptake observed in human neuroimaging studies. nih.govnih.govfrontiersin.org

Comparative Analysis with Other Serotonergic Imaging Agents

Radiolabeled this compound, particularly in its iodinated form ([123I]this compound), has been explored as a radioligand for imaging serotonin (B10506) 5-HT1A receptors, and its characteristics have been compared to other established and emerging serotonergic imaging agents used in Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). The development of this compound and its derivatives was influenced by the need for selective 5-HT1A ligands, following earlier compounds like WAY-100135 and WAY-100635. wikipedia.orgmdpi.com

One of the most widely used 5-HT1A receptor radioligands for PET has been [11C]WAY-100635. ugent.benih.govnih.gov [18F]MPPF, a fluorinated analog of WAY-100635, was synthesized later and also became a valuable radiotracer for 5-HT1A receptors. mdpi.comsnmjournals.orgsnmjournals.orgresearchgate.net Comparisons between these agents and this compound have highlighted differences in their binding properties, kinetics, and suitability for various neuroimaging applications.

Research indicates that while [11C]WAY-100635 is a high-affinity and selective 5-HT1A receptor antagonist, it exhibits some affinity for dopamine (B1211576) D4 receptors, although the higher density of 5-HT1A receptors in the brain typically mitigates this lack of complete specificity in imaging studies. researchgate.netnih.gov [18F]MPPF also acts as a selective 5-HT1A antagonist. mdpi.com Studies comparing [18F]MPPF and [11C]WAY-100635 have shown distinct binding properties, with [18F]MPPF having a somewhat lower affinity for the 5-HT1A receptor compared to [11C]WAY-100635. nih.govsnmjournals.orgsnmjournals.org This lower affinity of [18F]MPPF may make it more sensitive to changes in endogenous serotonin levels. snmjournals.orgsnmjournals.orgresearchgate.net

In terms of kinetics, [11C]WAY-100635 has been noted for its fast metabolism in plasma, which can pose challenges for accurate quantification in PET studies. nih.gov [18F]MPPF, with its longer half-life (107 min) compared to the half-life of Carbon-11 (approximately 20 minutes), offers an advantage for longer acquisition times in imaging. snmjournals.orgresearchgate.net

While [123I]this compound has shown selective binding to 5-HT1A receptor-rich regions in animal studies, its specific localization in these areas in humans has not been consistently demonstrated, potentially due to factors such as instability of the carbon-iodine bond in vivo or interactions with efflux transporters like P-glycoprotein. mdpi.comnih.govresearchgate.net This contrasts with the successful human brain imaging achieved with both [11C]WAY-100635 and [18F]MPPF. nih.govnih.govsnmjournals.orgsnmjournals.orgwikipedia.org

Emerging radioligands, such as [11C]CUMI-101, an agonist radiotracer for 5-HT1A receptors, offer different perspectives for imaging the serotonergic system. nih.govnih.gov Agonist radiotracers like [11C]CUMI-101 can provide information about the proportion of receptors in high-affinity states and potentially assess receptor occupancy and internalization, aspects that antagonist radioligands like this compound, WAY-100635, and MPPF may not fully capture. nih.govnih.govnih.gov However, [11C]CUMI-101 has also shown some binding to α1 adrenoceptors. ugent.benih.gov

The choice of radioligand depends on the specific research question. While this compound was an early step in developing 5-HT1A imaging agents, later compounds like [11C]WAY-100635 and [18F]MPPF have seen more widespread use in human neuroimaging due to their favorable in vivo characteristics and established quantification methods. nih.govnih.gov

Here is a comparative overview of some serotonergic imaging agents:

| Radioligand | Target Receptor | Isotope | Type of Ligand | Key Characteristics |

| [123I]this compound | 5-HT1A | 123I | Antagonist | Explored for SPECT, inconsistent human brain localization. nih.govresearchgate.net |

| [11C]WAY-100635 | 5-HT1A | 11C | Antagonist | High affinity, widely used in PET, fast plasma metabolism, some D4 affinity. nih.govresearchgate.netnih.gov |

| [18F]MPPF | 5-HT1A | 18F | Antagonist | Fluorinated analog of WAY-100635, longer half-life, potentially sensitive to endogenous 5-HT. snmjournals.orgsnmjournals.orgresearchgate.net |

| [11C]CUMI-101 | 5-HT1A | 11C | Agonist | Allows assessment of receptor states, some α1 adrenoceptor binding. ugent.benih.govnih.gov |

Applications of P Mppi in Elucidating Neuropsychiatric Disorders

Research on Major Depressive Disorder

The serotonergic system, and specifically the 5-HT1A receptor, has long been implicated in the development of Major Depressive Disorder (MDD). nih.gov p-MPPI provides a means to dissect the contributions of these receptors to the disease's underlying mechanisms.

Research suggests that MDD is associated with a dysregulation of 5-HT1A receptors. nih.gov Studies have pointed towards an imbalance between presynaptic 5-HT1A autoreceptors, located on serotonin (B10506) neurons in the raphe nuclei, and postsynaptic 5-HT1A heteroreceptors found in cortical and limbic regions. nih.govnih.gov Evidence from postmortem and human imaging studies indicates that major depression may involve an increase in 5-HT1A autoreceptors and a decrease in heteroreceptors. nih.gov This imbalance is thought to disrupt normal serotonin neurotransmission, a key element in mood regulation. researchgate.net

The use of selective antagonists like this compound is crucial in animal models to probe the functional consequences of this dysregulation. By blocking 5-HT1A receptors, researchers can simulate a state of reduced receptor function and observe the resulting behavioral and neurochemical changes, providing insights into how receptor abnormalities contribute to a depressive phenotype. nih.govresearchgate.net For instance, genetically modified mice with higher levels of 5-HT1A autoreceptors show increased depressive-like behaviors and reduced resilience to stress, establishing a causal link between autoreceptor levels and the depressive phenotype. nih.gov

This compound is instrumental in clarifying the neurochemical alterations that characterize depression. As an antagonist, it blocks the effects of serotonin at both presynaptic and postsynaptic 5-HT1A receptors. nih.gov The presynaptic 5-HT1A autoreceptors function as a negative feedback mechanism; their activation inhibits serotonin release. nih.gov

By administering this compound, researchers can prevent this feedback inhibition and study the downstream effects on the serotonergic system. For example, studies have shown that this compound can block the effects of 5-HT1A receptor agonists like 8-OH-DPAT. nih.gov In vivo experiments demonstrate that pretreatment with this compound blocks the ability of 8-OH-DPAT to reduce extracellular serotonin levels in brain regions like the striatum, a response mediated by presynaptic 5-HT1A receptors. nih.gov This application allows for a precise examination of the role of 5-HT1A autoreceptors in controlling serotonin homeostasis, which is believed to be disrupted in MDD. researchgate.net

Table 1: Binding Properties of [¹²⁵I]this compound in Rat Hippocampal Membranes

| Parameter | Value | Description |

| Kd (Dissociation Constant) | 0.36 nM | A measure of the radioligand's binding affinity to the 5-HT1A receptor. A lower Kd indicates higher affinity. |

| Bmax (Maximum Binding Sites) | 264 fmol/mg protein | Represents the total concentration of 5-HT1A receptors in the tissue sample. |

This data highlights the high affinity and selectivity of this compound for 5-HT1A receptors, making it a valuable research tool. nih.gov

Studies in Anxiety Disorders

The 5-HT1A receptor is deeply involved in the modulation of anxiety. frontiersin.org Antagonists such as this compound have been pivotal in characterizing this relationship and exploring potential therapeutic avenues.

The function of 5-HT1A receptors is critical in the development of normal anxiety-like behavior. nih.gov Animal studies, including those with "knockout" mice lacking 5-HT1A receptors, have demonstrated that the absence of these receptors leads to increased anxiety behaviors. cambridge.orgpsychopharmacologyinstitute.com This suggests that reduced function of 5-HT1A receptors may contribute to pathological anxiety. cambridge.org

This compound allows for the pharmacological dissection of the 5-HT1A system's role in anxiety. As a selective antagonist, it can be used to block receptor activity and observe the impact on anxiety-related behaviors in preclinical models. nih.govnih.gov This helps to confirm the receptor's involvement and to map the specific neural circuits through which 5-HT1A receptors mediate their anxiolytic or anxiogenic effects. frontiersin.org The compound has been shown to be an effective 5-HT1A receptor antagonist in vivo, capable of blocking responses mediated by both postsynaptic and presynaptic 5-HT1A receptors without demonstrating intrinsic activity on its own. nih.gov

This compound has been evaluated in various animal models of anxiety to assess the therapeutic potential of 5-HT1A receptor antagonism. nih.govnih.gov A key model used in anxiolytic research is the elevated plus-maze, which assesses anxiety-like behavior in rodents based on their natural aversion to open, elevated spaces. psychogenics.comresearchgate.net

In studies using the elevated plus-maze, this compound has demonstrated a significant anxiolytic-like profile. nih.gov At lower doses, the compound produced a dose-related increase in exploration of the open arms, a standard measure of reduced anxiety. nih.gov This suggests that blocking 5-HT1A receptors can have anxiety-reducing effects. These preclinical findings support the hypothesis that 5-HT1A receptor antagonists may have therapeutic potential in the treatment of anxiety disorders. nih.gov

Table 2: Anxiolytic-like Profile of this compound in the Murine Elevated Plus-Maze

| Dose (mg/kg) | Effect on Open Arm Avoidance | Effect on Risk Assessment | Behavioral Observations |

| 0.5 - 4.5 | Significant, dose-related reduction | Significant, dose-related reduction | Anxiolytic profile observed |

| 13.5 | Anxiolytic effects lost | Anxiolytic effects lost | Increased grooming and immobility |

This table summarizes the dose-dependent behavioral effects of this compound, indicating an anxiolytic effect at lower doses that is lost at a higher dose. nih.gov

Contributions to Schizophrenia Research

While the dopamine (B1211576) hypothesis has historically dominated schizophrenia research, there is growing recognition of the serotonergic system's role, particularly the 5-HT1A receptor. nih.gov Many atypical antipsychotic drugs, such as clozapine, exhibit partial agonist activity at 5-HT1A receptors, which is thought to contribute to their efficacy against the negative symptoms of schizophrenia and their lower incidence of extrapyramidal side effects compared to typical antipsychotics. nih.gov

In this context, a selective 5-HT1A antagonist like this compound serves as an essential research tool. It allows scientists to isolate and study the effects of blocking this specific receptor. This is critical for understanding the complex interplay between the serotonin and dopamine systems in the pathophysiology of schizophrenia. nih.gov For example, research using antagonists like WAY-100135, which is closely related to this compound, has shown that blocking 5-HT1A receptors can modify the behavioral effects of NMDA receptor antagonists, which are used to model psychosis in animals. nih.gov Such studies indicate that 5-HT1A antagonists may have potential antipsychotic properties by modulating glutamatergic and dopaminergic pathways implicated in schizophrenia. nih.govnih.gov

Exploration of Serotonergic System Alterations

Deficits and alterations within the serotonergic system are known to be contributing factors to a wide range of pathological conditions, including mood and anxiety disorders. nih.govresearchgate.net The 5-HT1A receptor, a key component of this system, is involved in modulating the release of serotonin and other neurotransmitters. core.ac.uk this compound is instrumental in exploring the consequences of altered 5-HT1A receptor function.

As an antagonist, this compound can counteract the effects of 5-HT1A agonists. For instance, in experimental models, the agonist 8-OH-DPAT is used to simulate certain effects of serotonin. The application of this compound can effectively reverse the agonistic effects of 8-OH-DPAT. core.ac.ukshu.ac.uk This antagonistic action provides a powerful method for studying the pharmacology of the 5-HT1A receptor system and understanding the downstream effects of receptor activation and blockade. nih.gov By observing the behavioral and cellular changes that occur when this compound is administered, researchers can infer the role of 5-HT1A receptor signaling in the context of neuropsychiatric disorders where serotonergic dysfunction is a suspected etiological factor. nih.govmdpi.comnih.gov

Tool for Receptor Mapping in Disease States

The radio-iodinated version of this compound, [¹²⁵I]this compound, is a high-affinity radioligand that binds with high selectivity to 5-HT1A receptors. nih.gov This property makes it an excellent tool for in vitro receptor autoradiography, allowing for the precise mapping and quantification of 5-HT1A receptors in brain tissue. This technique is invaluable for comparing receptor distribution and density in post-mortem brain tissue from individuals with neuropsychiatric disorders against healthy controls.

Studies have shown that structural alterations in the brains of patients with psychotic disorders co-localize with the distribution of serotonin receptors, including the 5-HT1A subtype. By using radiolabeled this compound, researchers can visualize and measure the density of these receptors in specific brain regions implicated in disorders like schizophrenia and major depression, such as the prefrontal cortex, hippocampus, and amygdala. nih.govnih.gov This mapping helps to identify pathological changes in the serotonergic system associated with these conditions. researchgate.net

Genetic Polymorphism and Receptor Expression Studies

This compound is also a critical tool in studies that aim to connect genetic predispositions with observable changes in brain chemistry and structure. Research in this area often focuses on how genetic variations influence the expression and function of 5-HT1A receptors.

Investigation of 5-HT1A Receptor Gene Polymorphisms (e.g., C-1019G)

A significant focus of genetic research into neuropsychiatric disorders has been the C-1019G (rs6295) polymorphism in the promoter region of the 5-HT1A receptor gene (HTR1A). fejermepsz.humdpi.com This specific single nucleotide polymorphism has been associated with an increased risk for depression, suicide, anxiety disorders, and substance use disorders. core.ac.ukresearchgate.netfejermepsz.hunih.gov The "G" allele is thought to lead to higher expression of 5-HT1A autoreceptors in presynaptic raphe neurons, which results in reduced serotonin release throughout the brain. fejermepsz.hu

In functional studies investigating this polymorphism, this compound is used as an antagonist to probe the 5-HT1A receptor system. For example, in cell line models used to study the receptor, this compound can be used to block the receptor and reverse the effects of agonists, helping to characterize the functional consequences of the C-1019G polymorphism on receptor signaling. core.ac.ukshu.ac.uk

| Disorder | Association with C-1019G Polymorphism | Reference |

| Major Depression | Associated with the 'G' allele. | fejermepsz.humdpi.comnih.gov |

| Suicide | The 'G' allele is more prevalent in individuals who died by suicide. | core.ac.ukfejermepsz.hu |

| Schizophrenia | An association has been observed between the polymorphism and the disorder. | researchgate.netnih.gov |

| Panic Disorder | The polymorphism has been linked to panic attacks. | researchgate.netnih.gov |

| Substance Use Disorder | An association has been suggested with the C-1019G locus. | researchgate.netnih.gov |

Correlation with Receptor mRNA Levels and Receptor Density in Post-mortem Tissue

A crucial step in understanding the impact of genetic polymorphisms is to determine whether they lead to tangible changes in the brain. This involves correlating genotype with the expression of the gene product, in this case, the 5-HT1A receptor. Such studies are often conducted on post-mortem human brain tissue. core.ac.ukshu.ac.uk

Researchers quantify 5-HT1A receptor mRNA levels using techniques like real-time PCR and measure receptor density (Bmax) through radioligand binding assays. core.ac.ukshu.ac.uk While ligands like [³H]8-OH-DPAT are commonly used in these binding studies, selective antagonists like this compound are essential for characterizing the pharmacology of the receptor being measured. nih.govnih.gov

Post-mortem studies have revealed a direct link between the C-1019G genotype and 5-HT1A receptor expression. For instance, it has been shown that individuals carrying the G-1019 allele have significantly higher 5-HT1A receptor mRNA expression and receptor density in the hippocampus compared to those with the C/C genotype. core.ac.ukshu.ac.uk These findings provide a biological mechanism through which the C-1019G polymorphism may contribute to the risk of developing psychiatric disorders. The complementary distribution of 5-HT1A receptor mRNA and the receptors themselves has been confirmed in various brain regions, supporting the idea that the receptors are synthesized in specific serotonergic projection areas. nih.gov

| Genotype (C-1019G) | 5-HT1A mRNA Expression | 5-HT1A Receptor Density (Bmax) | Reference |

| G/G or G/C | Significantly Higher | Significantly Higher | core.ac.ukshu.ac.uk |

| C/C | Lower | Lower | core.ac.ukshu.ac.uk |

Advanced Research Methodologies and Theoretical Considerations

Quantitative Pharmacological Analysis of Receptor-Ligand Interactions

Quantitative pharmacological analysis is crucial for characterizing the binding of ligands like p-MPPI to their target receptors, such as the 5-HT1A receptor. This involves determining key parameters that describe the affinity and selectivity of the interaction. Methods such as radioligand binding assays are fundamental in this analysis. These assays measure the binding of a radiolabeled form of the ligand to the receptor, allowing for the determination of binding potential (BP), dissociation constant (Kd), and binding capacity (Bmax). nih.govsnmjournals.org

For instance, studies using radiolabeled this compound, such as [123I]this compound or [18F]p-MPPF (a fluorinated analog), have been conducted to quantify 5-HT1A receptor binding in various brain regions. nih.govsnmjournals.orgnih.gov These studies often employ reference tissue models, utilizing areas with low receptor density (like the cerebellum) to estimate non-specific binding and derive quantitative measures of specific binding in regions with high receptor expression, such as the hippocampus and frontal cortex. nih.govsnmjournals.orgnih.govoup.com

The quantitative analysis of receptor-ligand interactions provides insights into the in vivo behavior of the compound. For example, studies with [18F]p-MPPF in healthy volunteers have shown a good correlation between calculated binding potentials and literature values for 5-HT1A receptor densities, supporting its utility for quantitative analysis of receptor distribution in the human brain. nih.govsnmjournals.org However, the in vivo affinity of [18F]p-MPPF was found to be lower compared to other radioligands like [carbonyl-11C]WAY-100635. nih.govsnmjournals.org

Quantitative analysis also helps in understanding the effects of endogenous neurotransmitters or competing ligands on the binding of this compound. Studies have investigated how changes in endogenous serotonin (B10506) levels affect the binding of 5-HT1A receptor ligands like [18F]MPPF. uliege.befrontiersin.org

Integration of this compound Studies with Multi-Modal Neuroimaging Techniques (e.g., SPECT-CT)

The integration of molecular imaging techniques like SPECT (Single Photon Emission Computed Tomography) with anatomical imaging modalities such as CT (Computed Tomography) or MRI (Magnetic Resonance Imaging) is a powerful approach in neuroscience research. This multi-modal integration enhances the spatial accuracy and provides anatomical context for the functional information obtained from SPECT. frontiersin.orgajronline.orgnih.gov

[123I]this compound has been explored as a SPECT radiotracer for imaging 5-HT1A receptors in vivo. Studies in nonhuman primates have demonstrated that [123I]this compound can quickly penetrate the blood-brain barrier and accumulate in brain regions known to have high 5-HT1A receptor density, such as the hippocampus and frontal cortex. nih.gov The specific binding of [123I]this compound in these regions was shown to be displaceable by known 5-HT1A receptor ligands. nih.gov

The combination of SPECT with CT (SPECT-CT) allows for the precise co-registration of functional SPECT data, showing the distribution of the radiotracer bound to 5-HT1A receptors, with detailed anatomical images from the CT scan. frontiersin.orgnih.gov This integration is vital for accurate localization and quantification of receptor binding in specific brain structures. While [123I]this compound has shown promise in preclinical SPECT imaging in nonhuman primates, its application in human imaging studies has faced challenges, potentially due to differences in metabolic pathways between species. nih.govfrontiersin.org

Multi-modal neuroimaging, including SPECT-CT, is increasingly used to investigate the role of neurotransmitter systems, including the serotonergic system, in various neurological and psychiatric disorders. frontiersin.orgajronline.org The ability to visualize and quantify 5-HT1A receptor availability using radiotracers like this compound analogs, in conjunction with structural information from CT, provides a more comprehensive understanding of the neurobiological underpinnings of these conditions.

Theoretical Frameworks Guiding 5-HT1A Receptor Antagonist Research

Research into 5-HT1A receptor antagonists is guided by various theoretical frameworks that aim to explain the receptor's function, its role in physiological and pathological processes, and how antagonists exert their effects.

One key theoretical framework relates to the dual localization and function of 5-HT1A receptors as both somatodendritic autoreceptors in the raphe nuclei and postsynaptic heteroreceptors in limbic and cortical areas. biorxiv.orgwikipedia.orgmdpi.com The prevailing theory suggests that activation of somatodendritic autoreceptors inhibits serotonin release, while activation of postsynaptic heteroreceptors mediates various effects, including anxiolytic and antidepressant actions. wikipedia.orgnih.gov Antagonists can differentially affect these pre- and postsynaptic receptors depending on their properties and the state of the serotonergic system.

Another theoretical consideration involves the interaction of 5-HT1A receptors with other neurotransmitter systems, particularly dopamine (B1211576). Theoretical frameworks explore how modulating 5-HT1A receptor activity can influence dopamine release in brain regions involved in mood, reward, and cognition, which is relevant to the therapeutic potential of 5-HT1A ligands in conditions like depression and schizophrenia. wikipedia.orgnih.govresearchgate.net

Furthermore, theoretical models of receptor-ligand binding and receptor activation, including concepts of receptor states (e.g., coupled vs. uncoupled to G proteins) and allosteric modulation, inform the design and interpretation of studies with 5-HT1A receptor antagonists. frontiersin.orgacs.org For instance, the observation that antagonist ligands may bind to both coupled and uncoupled receptor states, while full agonists preferentially bind to coupled states, has theoretical implications for the sensitivity of radioligands to changes in endogenous neurotransmitter levels. frontiersin.org

Theoretical frameworks also encompass the structural aspects of receptor-ligand interactions, utilizing computational approaches like molecular docking and quantitative structure-activity relationship (QSAR) modeling to understand the binding site characteristics and predict the affinity of novel compounds. acs.orgnih.govmdpi.com These theoretical models help guide the synthesis of new 5-HT1A receptor ligands with desired pharmacological profiles.

Considerations for Translational Research from Preclinical to Clinical Settings

Translational research involving 5-HT1A receptor ligands like this compound aims to bridge the gap between findings in preclinical studies (e.g., in vitro or animal models) and their application in clinical settings (human studies). This process involves several critical considerations and challenges. nih.govnih.govnih.govplos.orgsemanticscholar.orgresearchgate.netresearchgate.netfrontiersin.org

A major consideration is the difference in pharmacokinetics and metabolism of compounds between species. As observed with [123I]this compound, promising results in nonhuman primates did not directly translate to successful human imaging, potentially due to species-specific metabolic pathways. nih.gov This highlights the need for careful evaluation of a radiotracer's metabolic profile in humans during the translational process.

Another crucial aspect is the influence of physiological conditions and experimental procedures, such as anesthesia in preclinical imaging studies, which can affect receptor binding and neurotransmitter release, potentially confounding the translation of findings to awake human subjects. nih.govresearchgate.net

The choice of radioligand properties, such as affinity and selectivity, is also critical for successful translation. While high-affinity ligands are desirable for visualizing receptors, ligands with lower affinity might be more sensitive to changes in endogenous neurotransmitter levels, which could be relevant for studying the functional state of the serotonergic system in disease. snmjournals.orgfrontiersin.org

Translational research also involves the standardization of methodologies, including imaging protocols and quantitative analysis techniques, to ensure comparability of data between preclinical and clinical studies. ajronline.org The development and validation of appropriate quantitative models for analyzing imaging data in humans are essential for accurate assessment of receptor parameters. nih.govsnmjournals.org

Finally, ethical considerations and regulatory requirements for human studies are paramount in translational research. Ensuring the safety of radiotracers and obtaining regulatory approval are necessary steps before clinical application. The involvement of patients and the public in the research process, although more established in clinical research, is increasingly being recognized for its potential value in preclinical and translational studies to ensure research relevance and appropriateness. nih.govnih.govplos.orgsemanticscholar.orgresearchgate.net

Future Directions and Emerging Research Avenues for P Mppi

Optimization of Radioligand Properties for Enhanced Human Imaging

While [123I]p-MPPI has shown promise as a SPECT radioligand in nonhuman primates, its application in human brain imaging has faced challenges, notably a lack of specific localization to 5-HT1A receptor-rich areas and issues with defluorination leading to high bone uptake. nih.gov Optimizing the radioligand properties of this compound or its derivatives is a critical future direction to enhance its utility for human neuroimaging with techniques like PET and SPECT. nih.gov

Improving radioligand properties for in vivo brain imaging requires several key qualities, including adequate penetration of the blood-brain barrier without excessive non-specific binding, a suitable plasma clearance rate, and selective binding to the target of interest. nih.gov The binding potential, a measure crucial for quantifiable images, is a product of the number of available receptors and the affinity of the radioligand. nih.gov Future work could focus on structural modifications to this compound to improve its pharmacokinetic profile, potentially by altering lipophilicity or reducing susceptibility to efflux transporters like P-glycoprotein (P-gp), which can limit brain entry. nih.govresearchgate.net

Data from studies comparing different radioligands in animal models highlight the variability in brain uptake and binding potential, suggesting that structural nuances significantly impact in vivo performance. researchgate.net For instance, studies in rats have shown low nondisplaceable binding potentials for [123I]this compound, indicating that its pharmacokinetics may not be ideal for preclinical SPECT neuroimaging compared to other ligands. researchgate.net

Interactive Table: Comparison of Radioligand Binding Potentials in Rat Brain

| Radioligand | Target | Animal Strain | Nondisplaceable Binding Potential (BPND) (Mean ± SD) |

| [123I]this compound | 5-HT1A | WT Rat | 0.49 ± 0.25 researchgate.net |

| [123I]this compound | 5-HT1A | Mdr1a KO Rat | 0.89 ± 0.52 researchgate.net |

| [123I]R91150 | 5-HT2A | WT Rat | 1.22 ± 0.26 researchgate.net |

| [123I]R91150 | 5-HT2A | Mdr1a KO Rat | 3.98 ± 0.65 researchgate.net |

| [123I]ADAM | SERT | WT Rat | 1.27 ± 0.02 researchgate.net |

| [123I]ADAM | SERT | Mdr1a KO Rat | 1.31 ± 0.09 researchgate.net |

Strategies to enhance radioligand properties could involve modifying the linker region or incorporating albumin-binding motifs to influence plasma residence time, although this needs careful consideration to avoid increased off-target uptake in organs like the kidneys. mdpi.com Further research into the impact of P-gp activity, which can vary with disease states, on this compound brain uptake is also warranted. researchgate.net

Potential as a Pharmacological Probe for Novel Therapeutic Targets

This compound's high affinity and selectivity for the 5-HT1A receptor make it a valuable pharmacological probe for studying the role of this receptor in various physiological and pathological processes. ontosight.ainih.gov Beyond its established link to mood and anxiety disorders, its use as a probe could help identify novel therapeutic targets or validate the involvement of the 5-HT1A receptor in other conditions. ontosight.ai

Pharmacological probes are crucial tools for investigating protein function in biochemical and cellular assays, and even in complex in vivo settings. rsc.org They typically modulate protein function by binding to specific sites. rsc.org this compound, as a selective 5-HT1A antagonist, can be used to dissect the specific contributions of this receptor subtype within the broader serotonergic system. ontosight.ai

Research using this compound in animal models has already provided insights into its potential therapeutic advantages in anxiety disorders, demonstrating an anxiolytic-like profile at certain doses. nih.gov This suggests that modulating 5-HT1A receptor activity with antagonists like this compound could be a viable therapeutic strategy. nih.gov

Future research could utilize this compound in conjunction with advanced techniques, such as protein-protein interaction (PPI) studies, to explore how 5-HT1A receptor activity influences downstream signaling pathways or interacts with other proteins involved in disease pathogenesis. frontiersin.orgnih.gov Identifying novel interaction partners or signaling cascades modulated by 5-HT1A receptor blockade could reveal new therapeutic targets. frontiersin.orgmdpi.com

Interactive Table: In Vitro Binding Characteristics of this compound

| Ligand | Target Receptor | Kd (nM) | Bmax (fmol/mg protein) |

| [125I]this compound | 5-HT1A (Rat Hippocampus) | 0.36 nih.gov | 264 nih.gov |

Note: This table presents data on the binding affinity and receptor density of [125I]this compound in rat hippocampal membrane homogenates.

Furthermore, this compound could serve as a reference compound in the development and screening of novel ligands targeting the 5-HT1A receptor or related pathways. nih.govnih.gov Its well-characterized binding profile and antagonist activity make it a valuable standard for comparison in binding assays and functional studies. nih.govnih.gov

Expanding Research into Other Neurological Conditions

Given the widespread involvement of the serotonergic system in various brain functions and disorders, expanding research into the role of the 5-HT1A receptor, utilizing tools like this compound, in other neurological conditions is a promising avenue. nih.gov Serotonergic dysfunction has been implicated in disorders beyond depression and anxiety, including schizophrenia, Alzheimer's disease, and epilepsy. nih.govamed.go.jpfrontiersin.org

While this compound has primarily been studied in the context of mood and anxiety, its application as a research tool could be extended to investigate 5-HT1A receptor binding and function in models of these other neurological diseases. ontosight.ai Changes in receptor density, affinity, or signaling in specific brain regions could be explored using this compound in in vitro binding assays or potentially optimized in vivo imaging techniques. nih.govnih.gov

For instance, investigating 5-HT1A receptor availability using radiolabeled this compound or its derivatives in animal models of Alzheimer's disease or epilepsy could provide insights into the neurochemical changes occurring in these conditions. nih.govgoogle.com Alterations in serotonergic neurotransmission are known to contribute to the complex pathophysiology of these disorders. nih.gov

Research into neurological disorders often involves studying changes at the molecular and circuit levels. ucsf.edu Using this compound as a probe to understand how 5-HT1A receptor activity is altered in these disease states could help elucidate underlying mechanisms and identify potential points for therapeutic intervention. frontiersin.orgamed.go.jp

Interactive Table: Neurological Conditions with Implicated Serotonergic Dysfunction

| Neurological Condition | Implicated Serotonergic Involvement | Potential Research Avenue with this compound |

| Depression | Well-established link ontosight.ai | Further characterization of receptor function and therapeutic response. ontosight.ainih.gov |

| Anxiety Disorders | Well-established link ontosight.ai | Investigation of anxiolytic mechanisms. ontosight.ainih.gov |

| Schizophrenia | Implicated nih.gov | Exploring 5-HT1A receptor binding and function in relevant brain regions. nih.gov |

| Alzheimer's Disease | Implicated nih.gov | Studying receptor changes in disease progression models. nih.govgoogle.com |

| Epilepsy | Implicated nih.gov | Investigating receptor involvement in seizure activity and related comorbidities. nih.govplos.org |

Note: This table highlights potential areas for future research based on existing knowledge of serotonergic system involvement.

Furthermore, exploring the behavioral effects of this compound in animal models of these other neurological conditions could reveal novel therapeutic possibilities or provide further validation for the role of the 5-HT1A receptor in their symptomatology. nih.gov

Methodological Advancements in In Vitro and In Vivo Receptor Characterization

Advancements in methodologies for characterizing receptor binding and function, both in vitro and in vivo, will significantly benefit future research with this compound. Improving the sensitivity, accuracy, and throughput of binding assays and imaging techniques will allow for more detailed and comprehensive studies of the 5-HT1A receptor. fluidic.compharmaron.com

In vitro binding assays are fundamental for determining the affinity and selectivity of ligands like this compound. nih.govnih.gov Future advancements could involve the development of higher-throughput screening methods, more sensitive detection techniques, and assays that better mimic the physiological environment of the receptor. fluidic.compharmaron.com Techniques such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC) offer valuable insights into binding kinetics and thermodynamics, and further refinement of these methods or the development of novel approaches could enhance studies with this compound. fluidic.compharmaron.com

Interactive Table: Examples of In Vitro Binding Assay Techniques

| Technique | Information Provided | Potential Application with this compound |

| Radioligand Binding Assay | Affinity (Kd), Receptor Density (Bmax) nih.govnih.gov | Confirming binding characteristics, competition studies. nih.govnih.gov |

| Surface Plasmon Resonance (SPR) | Real-time binding kinetics (association/dissociation) fluidic.compharmaron.com | Studying the interaction dynamics of this compound with the 5-HT1A receptor. fluidic.com |

| Bio-Layer Interferometry (BLI) | Real-time binding kinetics, Epitope binning fluidic.compharmaron.com | Similar to SPR, potentially for studying interactions with receptor variants. fluidic.com |

| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters (enthalpy, entropy) fluidic.compharmaron.com | Understanding the energetic basis of this compound binding. fluidic.com |

For in vivo characterization, advancements in neuroimaging techniques, particularly PET and SPECT, are crucial. nih.gov This includes improving spatial and temporal resolution, developing more sophisticated quantitative analysis methods, and addressing challenges related to data interpretation and reproducibility. mdpi.combiorxiv.orgopenaccessjournals.comimsi.instituteunizg.hrbiospective.com Quantitative imaging techniques that provide measured numerical values of tissue properties, independent of imaging parameters, are particularly valuable for accurate receptor quantification. unizg.hrbiospective.com

Future methodological advancements could also focus on integrating data from different imaging modalities or combining imaging with other techniques like electrophysiology or genetic analysis to gain a more comprehensive understanding of 5-HT1A receptor function in the living brain. nih.gov The development of novel imaging probes or strategies to enhance the signal-to-noise ratio will further improve the ability to visualize and quantify 5-HT1A receptors in vivo, facilitating more detailed studies with this compound or its future derivatives. mit.edu

Interactive Table: Quantitative Neuroimaging Techniques

| Technique | Information Provided | Potential Application with this compound Research |

| PET (Positron Emission Tomography) | Molecular imaging, receptor binding and density nih.gov | Quantifying 5-HT1A receptor availability in vivo using radiolabeled this compound. nih.gov |

| SPECT (Single-Photon Emission CT) | Molecular imaging, receptor binding and density nih.gov | Alternative to PET for in vivo receptor studies, potentially more accessible. nih.gov |

| Quantitative MRI (e.g., Relaxometry, QSM) | Tissue properties, potentially related to neurochemistry unizg.hr | Exploring correlations between 5-HT1A receptor binding and structural/physiological changes. unizg.hr |

| Quantitative Digital Image Analysis (Histology) | Cellular and molecular features in tissue sections biospective.com | Analyzing this compound binding and receptor distribution in post-mortem brain tissue. biospective.com |

Note: This table outlines quantitative imaging techniques relevant to neuroscientific research and their potential use in conjunction with this compound studies.

Conclusion

Summary of p-MPPI's Contributions to 5-HT1A Receptor Science

This compound has made significant contributions to the understanding of 5-HT1A receptors since its introduction. Its high affinity and selectivity for this receptor subtype have been instrumental in numerous studies. nih.govontosight.ai Research using this compound has helped to delineate the roles of both pre- and post-synaptic 5-HT1A receptors in various physiological and behavioral processes. nih.govfrontiersin.org For instance, studies have utilized this compound to investigate the involvement of 5-HT1A receptors in sleep-waking cycles, locomotion, and anxiety-like behaviors, often by observing its ability to block the effects of 5-HT1A agonists like 8-OH-DPAT. targetmol.commedchemexpress.comnih.gov Its use in in vitro binding assays, demonstrating high affinity and selectivity in preparations like rat hippocampal membrane homogenates, has been crucial for characterizing receptor binding properties. nih.gov Furthermore, studies employing radiolabeled this compound, such as [125I]this compound, have been used in autoradiography to visualize the distribution of 5-HT1A receptors in brain regions, confirming high densities in areas like the hippocampus and raphe nuclei. ccmb.res.inpnas.org The compound's ability to act as a true antagonist, lacking significant intrinsic agonist activity in various assays, has solidified its utility in pharmacological studies aiming to block 5-HT1A receptor-mediated effects. nih.govnih.gov

Enduring Significance as a Research Tool

The enduring significance of this compound as a research tool lies in its well-characterized antagonistic properties and selectivity for the 5-HT1A receptor. targetmol.commedchemexpress.comontosight.ai While other 5-HT1A ligands exist, this compound has remained a valuable probe for selectively blocking 5-HT1A activity in experimental settings. Its application in in vivo studies, where it has been shown to cross the blood-brain barrier, allows for the investigation of 5-HT1A receptor function in living organisms and their complex behaviors. medchemexpress.com The use of this compound has been pivotal in behavioral pharmacology to understand the contribution of 5-HT1A receptors to anxiety and affective disorders. nih.govchez-alice.fr Although challenges related to in vivo metabolism have been noted, particularly concerning its radioiodinated form for imaging purposes, its foundational role in in vitro characterization and pharmacological blockade in various model systems ensures its continued relevance in basic research. nih.gov The data generated using this compound continues to contribute to the broader understanding of serotonergic signaling and its implications.

Outlook for Future Academic Exploration

Future academic exploration utilizing this compound is likely to continue focusing on its application in dissecting the specific roles of 5-HT1A receptors within complex neural circuits and behaviors. As research delves deeper into the nuances of serotonergic modulation, this compound can serve as a standard pharmacological tool to confirm 5-HT1A receptor involvement in newly identified pathways or behavioral paradigms. Its use in combination with genetic models, such as 5-HT1A receptor knockout mice, can further illuminate the necessity and sufficiency of this receptor in specific functions. pnas.org While newer, potentially more stable or selective ligands may emerge, this compound's established profile makes it a valuable comparator compound. Future studies might also explore novel applications in ex vivo tissue analysis or in the development of new methodologies for studying receptor-ligand interactions, building upon the foundational data provided by this compound. The insights gained from decades of research using this compound will continue to inform the design and interpretation of future studies on the 5-HT1A receptor system.

Q & A

Q. Q1. What is the methodological role of p-MPPI in studying 5-HT1A receptor interactions in testosterone production?

Answer: this compound (4-(2′-methoxyphenyl)-1-[2′-(N-2′′-pyridinyl)-p-iodobenzamido]-ethyl-piperazine) is a selective 5-HT1A antagonist used to dissect serotonergic pathways in steroidogenesis. In in vitro studies on hamster Leydig cells, this compound reversed the inhibitory effect of 8-OH-DPAT (a 5-HT1A agonist) on hCG-stimulated testosterone production, confirming its specificity for 5-HT1A receptors .

- Methodology :

- Use freshly isolated Leydig cells under maximal hCG stimulation.

- Pre-incubate with this compound (10–100 nM) to block 5-HT1A receptors before agonist exposure.

- Measure testosterone via radioimmunoassay (RIA) or ELISA.

- Key Data : See Figure 5a in , where this compound restored testosterone levels inhibited by 8-OH-DPAT.

Q. Q2. How should researchers design experiments to isolate this compound’s effects from cross-reactivity with adrenergic pathways?

Answer: this compound does not interact with α/β-adrenergic receptors, as shown by its failure to reverse the stimulatory effects of phenylephrine (α1-agonist) or isoproterenol (β-agonist) on testosterone production .

- Methodology :

- Include control groups with selective adrenergic antagonists (e.g., prazosin for α1, metoprolol for β1).

- Use dose-response curves to confirm this compound’s lack of effect on adrenergic pathways.

- Validate receptor specificity via radioligand binding assays (e.g., [¹²⁵I]this compound binding in rat brain ).

Advanced Research Questions

Q. Q3. How can contradictory data on this compound’s role in heterologous receptor interactions be resolved?

Answer: In some studies, this compound failed to reverse regulatory actions of DOI (5-HT2 agonist) or adrenergic agonists, suggesting context-dependent receptor crosstalk .

- Methodology :

- Contradiction Analysis :

Compare experimental conditions (e.g., species differences, hormone stimulation levels).

Use dual antagonism (e.g., this compound + ketanserin) to test receptor interplay.

Quantify receptor density via autoradiography to rule out saturation effects .

- Data Reconciliation : See for mechanistic hypotheses on 5-HT1A-independent pathways.

Q. Q4. What are optimal protocols for using this compound in radioligand binding assays?

Answer: [¹²⁵I]this compound binds selectively to 5-HT1A receptors in rat brain with high affinity (Kd = 0.3–0.5 nM) .

- Methodology :

- Tissue Preparation : Use fresh-frozen brain sections (e.g., hippocampus, cortex).

- Binding Assay : Incubate with 0.1–1.0 nM [¹²⁵I]this compound ± excess cold ligand (e.g., 10 µM 5-HT) to determine nonspecific binding.

- Data Analysis : Calculate Bmax and Kd using Scatchard plots.

Q. Q5. How can researchers ensure reproducibility in this compound studies given variability in hormonal responses?

Answer: Variability arises from differences in Leydig cell isolation protocols or hCG stimulation levels.

- Methodology :

- Standardization :

Use collagenase digestion for Leydig cell isolation (e.g., 0.25 mg/mL collagenase for 15 min ).

Pre-test hCG doses (e.g., 1–10 ng/mL) to establish maximal steroidogenesis.

- Quality Control : Include internal controls (e.g., cells from the same animal batch) to normalize inter-experimental variability.

Methodological Frameworks

Q. Q6. How to apply the PICO framework to design a study on this compound’s neuroendocrine effects?

Answer:

- Population (P) : Rodent Leydig cells or brain tissue.